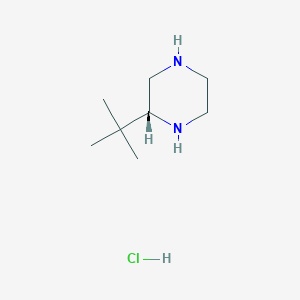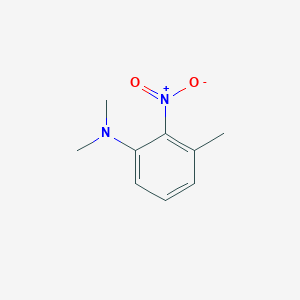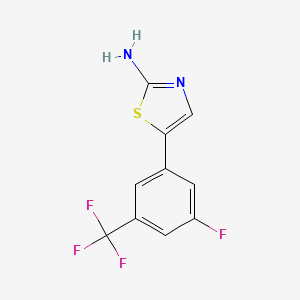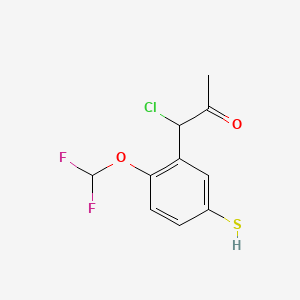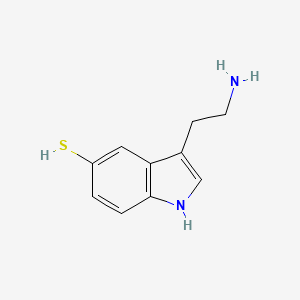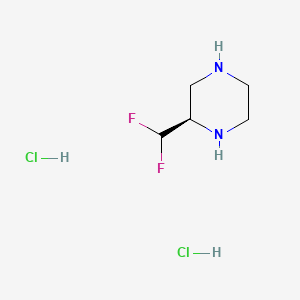
(R)-2-(Difluoromethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Difluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine dihydrochloride typically involves the introduction of a difluoromethyl group to the piperazine ring. One common method involves the reaction of piperazine with difluoromethylating agents under controlled conditions. For example, fluoroform (CHF3) can be used as a difluoromethylating reagent in the presence of a base . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production time .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Difluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-(Difluoromethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of ®-2-(Difluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A basic structure found in many biologically active compounds.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine structures.
Uniqueness
®-2-(Difluoromethyl)piperazine dihydrochloride is unique due to the presence of both the piperazine ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
®-2-(Difluoromethyl)piperazine dihydrochloride is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable tool for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C5H12Cl2F2N2 |
|---|---|
Molekulargewicht |
209.06 g/mol |
IUPAC-Name |
(2R)-2-(difluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)4-3-8-1-2-9-4;;/h4-5,8-9H,1-3H2;2*1H/t4-;;/m1../s1 |
InChI-Schlüssel |
BCDKVYMYUQMADS-RZFWHQLPSA-N |
Isomerische SMILES |
C1CN[C@H](CN1)C(F)F.Cl.Cl |
Kanonische SMILES |
C1CNC(CN1)C(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


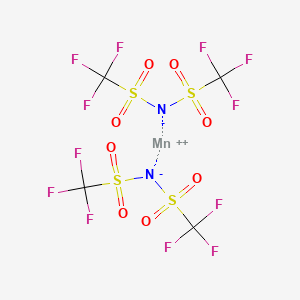

![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
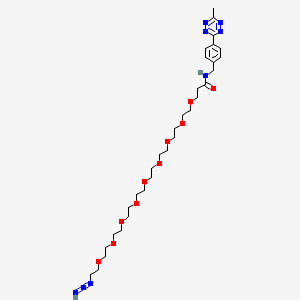


![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)


